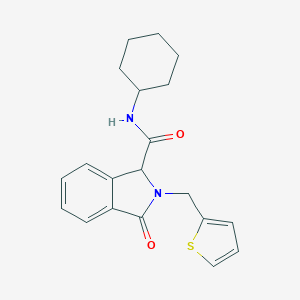
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide, also known as CTI-01, is a compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is a member of the isoindoline family, which has been found to have diverse biological activities. CTI-01 has been shown to have promising results in preclinical studies, which has led to its investigation as a potential treatment for various diseases.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is not fully understood, but it is thought to modulate several signaling pathways involved in cell growth, inflammation, and apoptosis. N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, including topoisomerase II and protein kinase C. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In preclinical studies, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative disorders, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have low toxicity in preclinical studies, making it a promising candidate for further investigation. However, one limitation of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide. One potential direction is the development of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide and its potential as a modulator of signaling pathways involved in cell growth, inflammation, and apoptosis. Furthermore, studies are needed to investigate the pharmacokinetics and bioavailability of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide in vivo, as well as its potential interactions with other drugs. Overall, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide shows great potential as a therapeutic agent for various diseases, and further investigation is warranted.
Synthesis Methods
The synthesis of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide involves a multistep process that includes the reaction of 2-thienylacetic acid with cyclohexylamine to form the corresponding amide. This intermediate is then cyclized to form the isoindoline ring using a cyclization agent such as phosphorus oxychloride. The resulting compound is then reacted with an appropriate reagent to introduce the carbonyl group at the 3-position of the isoindoline ring, resulting in the final product, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide.
Scientific Research Applications
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been investigated for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-14-7-2-1-3-8-14)18-16-10-4-5-11-17(16)20(24)22(18)13-15-9-6-12-25-15/h4-6,9-12,14,18H,1-3,7-8,13H2,(H,21,23) |
InChI Key |
XZEMYBFLICCTDI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
![[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B293039.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)
![5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293043.png)
![2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B293044.png)
![11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B293046.png)
![Ethyl 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl ether](/img/structure/B293047.png)
![1-phenyl-5-{[(4-phenyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B293049.png)
![1-(6-Imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B293052.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B293053.png)
![5-[(E)-thiophen-2-ylmethylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B293054.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B293055.png)
![2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B293057.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(1,3-benzodioxol-5-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B293060.png)